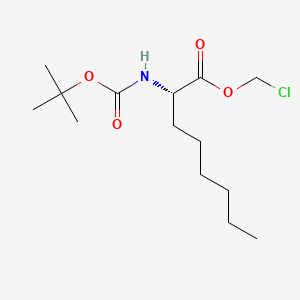
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate is a synthetic organic compound that features a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as an amino acid, is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Chloromethylation: The protected amino acid is then subjected to chloromethylation using reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can be used in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in ethyl acetate (EtOAc) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
科学的研究の応用
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate involves its reactivity towards nucleophiles and acids. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group provides temporary protection to the amino group, allowing selective reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or acids used in the reactions.
類似化合物との比較
Similar Compounds
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a shorter carbon chain.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a longer carbon chain.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate is unique due to its specific carbon chain length, which can influence its reactivity and the properties of the final products. The presence of the Boc protecting group also allows for selective reactions, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26ClNO4/c1-5-6-7-8-9-11(12(17)19-10-15)16-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDWGLRZHQVMIJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.81 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














